molecular formula C15H23BO4 B1376482 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 959972-40-8

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1376482
CAS No.: 959972-40-8
M. Wt: 278.15 g/mol
InChI Key: FSGMVMFQGDREIJ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

The compound 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a central 1,3,2-dioxaborolane ring system, a five-membered heterocycle containing boron and two oxygen atoms. The boron atom is coordinated to two oxygen atoms within the ring and a substituted phenyl group. The phenyl substituent at the 2-position carries a 2-methoxyethoxy side chain (-OCH~2~CH~2~OCH~3~), while the 4,4,5,5-tetramethyl groups on the dioxaborolane ring provide steric stabilization.

The IUPAC name derives from the parent dioxaborolane structure, with substituents numbered according to priority rules. Common synonyms include:

  • 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (4-(2-Methoxyethoxy)phenyl)boronic acid pinacol ester.

The structural formula is represented as:
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC .

Molecular Formula and Physical Properties

The compound has the molecular formula C~15~H~23~BO~4~ and a molecular weight of 278.15 g/mol . Key physical properties include:

Property Value (Predicted) Source
Boiling Point 376.2 ± 27.0 °C
Density 1.04 ± 0.1 g/cm³
Solubility Organic solvents

These properties make it suitable for use in Suzuki-Miyaura cross-coupling reactions, where solubility in tetrahydrofuran or dimethylformamide is critical.

Historical Context in Boronate Chemistry

Boronate esters emerged as pivotal reagents following Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of pinacol boronic esters in the late 20th century revolutionized cross-coupling chemistry by enhancing air stability and reactivity. This compound represents an advancement in tailored boronic esters, where the 2-methoxyethoxy group improves solubility without compromising catalytic activity.

The Suzuki-Miyaura reaction (1979) marked a turning point, enabling efficient C–C bond formation. Derivatives like this dioxaborolane became essential for synthesizing biaryl structures in pharmaceuticals and materials science.

Classification Within Dioxaborolane Family

This compound belongs to the pinacol boronic ester subclass of dioxaborolanes, characterized by 4,4,5,5-tetramethyl substitution on the 1,3,2-dioxaborolane ring. Comparative analysis with related structures reveals:

Compound Name Substituent Key Feature
2-Ethyl-1,3,2-dioxaborolane Ethyl group Simpler aliphatic derivative
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl... Methoxyphenyl Ortho-substituted analog
2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)... Halogenated aryl Enhanced electrophilicity

The 2-methoxyethoxy group in this compound confers dual functionality : ether oxygen atoms participate in coordination, while the methoxy terminus modulates lipophilicity. This balance makes it particularly valuable in designing metal-organic frameworks and pharmaceutical intermediates.

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGMVMFQGDREIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959972-40-8
Record name 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

General Method: Miyaura Borylation of Aryl Bromide

The most common and reliable method for synthesizing 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of 1-bromo-4-(2-methoxyethoxy)benzene with Bis(pinacolato)diboron (B2pin2) as the boron source.

  • Starting Materials:

    • 1-bromo-4-(2-methoxyethoxy)benzene (aryl bromide)
    • Bis(pinacolato)diboron
    • Potassium acetate (KOAc) as base
    • Palladium catalyst: Pd(dppf)Cl2 (palladium (II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride)
  • Solvent: 1,4-dioxane (anhydrous)

  • Reaction Conditions:

    • Temperature: 80°C
    • Atmosphere: Inert (argon or nitrogen)
    • Reaction time: Overnight (typically 12-16 hours)
  • Workup:

    • After completion, the reaction mixture is cooled and diluted with water.
    • Extraction with ethyl acetate (EtOAc)
    • Washing with brine
    • Drying over anhydrous sodium sulfate (Na2SO4)
    • Concentration under reduced pressure
  • Purification:

    • Column chromatography on silica gel
    • Elution with 20% ethyl acetate in petroleum ether
  • Yield: Approximately 78% isolated yield of the target boronic ester as a grey solid

Reaction Scheme Summary

Reagent/Condition Details
Aryl halide 1-bromo-4-(2-methoxyethoxy)benzene
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 (0.1 equiv)
Base Potassium acetate (KOAc) (2 equiv)
Solvent 1,4-dioxane
Temperature 80°C
Atmosphere Argon or nitrogen (inert)
Reaction time Overnight (12-16 hours)
Workup Extraction with EtOAc, wash with brine
Purification Silica gel column chromatography
Yield 78%

Detailed Research Findings

Catalyst and Base Selection

  • The use of Pd(dppf)Cl2 as the palladium catalyst is critical for high catalytic activity and selectivity.
  • Potassium acetate serves as a mild base facilitating the transmetalation step in the catalytic cycle.
  • The reaction proceeds smoothly at 80°C, balancing reaction rate and minimizing side reactions.

Solvent Effects

  • 1,4-Dioxane is chosen for its ability to dissolve both organic substrates and inorganic bases, providing a homogeneous reaction medium.
  • The anhydrous condition prevents hydrolysis of boron reagents and ensures higher yields.

Purification and Characterization

  • The crude product is purified by column chromatography, yielding a pure boronic ester suitable for further synthetic applications.
  • Characterization by LC/MS confirms the molecular ion peak at m/z = 296 [M+18]+, consistent with the expected molecular weight plus water adduct.
  • Retention time in LC/MS is around 1.78 minutes under standard conditions.

Alternative and Related Preparation Methods

While the palladium-catalyzed borylation of aryl bromides is the most direct and efficient method, other synthetic routes for related boronic esters include:

However, these methods are less commonly used for this specific compound due to lower yields or more complex procedures.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Value
CAS Number 959972-40-8
Molecular Formula C15H23BO4
Molecular Weight 278.15 g/mol
Starting Aryl Halide 1-bromo-4-(2-methoxyethoxy)benzene
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 (0.1 equiv)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane (anhydrous)
Temperature 80°C
Atmosphere Argon or nitrogen (inert)
Reaction Time Overnight (12-16 hours)
Yield 78%
Purification Silica gel column chromatography
Characterization LC/MS (m/z = 296 [M+18]+), retention time 1.78 min

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent such as toluene or ethanol.

    Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.

    Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic compounds.

    Substitution: Results in a variety of substituted aromatic compounds.

Scientific Research Applications

Synthetic Applications

  • Cross-Coupling Reactions :
    • This compound serves as a boronic ester in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronates, which is crucial in the synthesis of biaryl compounds used in pharmaceuticals and agrochemicals .
  • Synthesis of Complex Molecules :
    • The dioxaborolane moiety can be utilized to create complex organic molecules through various coupling mechanisms. Its stability and reactivity allow for selective functionalization of aromatic systems .

Medicinal Chemistry

  • Drug Development :
    • The compound’s ability to modulate biological activity makes it a candidate for drug development. Its derivatives have been explored for their potential anti-cancer properties due to their ability to inhibit specific enzyme pathways involved in tumor growth .
  • Targeted Delivery Systems :
    • Due to its chemical properties, it can be incorporated into drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and thermal stability .
  • Nanocomposites :
    • It is also explored in the formulation of nanocomposites where its boron content contributes to improved electrical conductivity and structural integrity of composite materials .

Case Study 1: Suzuki Coupling Efficiency

A study demonstrated the efficiency of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions under mild conditions. The results indicated high yields of biaryl products with minimal by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

Research on derivatives of this compound revealed significant cytotoxic effects against specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, stability, and applications. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituent Molecular Weight (g/mol) Physical State Key Applications
Target Compound 4-(2-Methoxyethoxy)phenyl 278.18 Liquid* Pharmaceutical synthesis
2-(4-Methoxyphenyl)-dioxaborolane (2g, ) 4-Methoxyphenyl 208.07 Solid (m.p. 137–139°C) Cross-coupling reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (6a, ) 2,6-Dichloro-3,5-dimethoxyphenyl 333.04 Solid Antimalarial agents
2-(4-Ethynylphenyl)-dioxaborolane () 4-Ethynylphenyl 214.06 N/A Conjugated materials
2-(4-(Bromomethyl)phenyl)-dioxaborolane () 4-Bromomethylphenyl 297.00 Solid Alkylation intermediates

*Assumed based on analogs with similar alkoxy chains (e.g., 2h in is a liquid).

Key Observations:

  • Solubility and Physical State: The 2-methoxyethoxy group in the target compound increases hydrophilicity, likely resulting in a liquid state at room temperature, unlike solid methoxy analogs (e.g., 2g) .
  • Electronic Effects: Electron-donating groups (e.g., methoxy, methoxyethoxy) enhance boronate stability and reactivity in cross-couplings, while electron-withdrawing groups (e.g., Cl in 6a) may reduce reaction rates .

Stability and Reactivity

  • Hydrolysis Sensitivity: Boronate esters are prone to hydrolysis. The target compound’s hydrophilic 2-methoxyethoxy group may increase susceptibility compared to hydrophobic tert-butyl or aryl-ethynyl analogs (e.g., ) .
  • Reactivity in Cross-Couplings: The target compound demonstrates high efficiency in Suzuki reactions (95% yield in ), comparable to methoxy analogs but superior to sterically hindered derivatives (e.g., dichloro-dimethoxy in 6a) .

Biological Activity

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 959972-40-8) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-cancer effects, enzyme inhibition, and other pharmacological activities based on diverse research findings.

  • Molecular Formula : C15H23BO4
  • Molecular Weight : 278.15 g/mol
  • Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

1. Anti-Cancer Activity

Research indicates that compounds similar to this dioxaborolane derivative exhibit anti-tumor properties. For instance:

  • Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against breast and lung cancer cell lines .
CompoundCancer TypeIC50 (µM)
Dioxaborolane DerivativeBreast Cancer12.5
Dioxaborolane DerivativeLung Cancer15.0

2. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Target Enzyme : DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A).
  • Findings : The compound has shown potential as a DYRK1A inhibitor with nanomolar-level activity in enzymatic assays. This inhibition is crucial for developing therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease .

3. Antioxidant and Anti-inflammatory Properties

The compound's potential antioxidant and anti-inflammatory effects have also been studied:

  • Research Findings : In vitro assays indicated that it can reduce oxidative stress markers and inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS) .

Toxicological Profile

Despite its promising biological activities, the compound exhibits some toxicological concerns:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312) .

Q & A

Basic: What are the established synthetic routes for 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. One documented approach involves reacting a halogenated aryl precursor (e.g., 4-bromo-2-(2-methoxyethoxy)benzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions. The reaction proceeds at 80–100°C in anhydrous dioxane, followed by purification via column chromatography to isolate the boronic ester . Alternative methods may employ nickel or cobalt catalysts for specialized coupling reactions .

Basic: How is this compound characterized structurally, and what analytical challenges arise?

Methodological Answer:
Characterization relies on 1H NMR , 13C NMR , and 11B NMR spectroscopy. For example:

  • 1H NMR (CDCl₃): Peaks for the methoxyethoxy group (δ ~3.3–4.2 ppm), aromatic protons (δ ~6.8–7.6 ppm), and pinacol methyl groups (δ ~1.3 ppm) .
  • 11B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .
    Challenges arise from boron’s quadrupolar effects, which broaden signals for carbons directly bonded to boron (undetectable in standard 13C NMR). Complementary techniques like HRMS (e.g., [M+H]+ calculated for C₁₇H₂₃BO₄: 290.1751) are critical for validation .

Advanced: How can reaction yields be optimized for this compound in cross-coupling applications?

Methodological Answer:
Yield optimization depends on:

  • Catalyst Selection : Nickel catalysts (e.g., NiCl₂·dppe) may outperform palladium in electron-deficient systems, while cobalt catalysts (e.g., Co₂(CO)₈) enable radical-involved pathways .
  • Ligand Design : Bulky ligands (e.g., Xantphos) mitigate steric hindrance from the methoxyethoxy group.
  • Solvent and Temperature : Anhydrous THF or dioxane at 60–80°C minimizes side reactions.
  • Purification : Sequential silica gel chromatography and recrystallization improve purity (>97% by GC) .

Advanced: How should researchers resolve contradictions in spectroscopic data for boron-containing compounds?

Methodological Answer:
Discrepancies in NMR data often stem from boron’s quadrupolar relaxation. To address this:

  • Use 11B NMR to directly probe the boron environment.
  • Employ HSQC or HMBC experiments to correlate boron-adjacent protons and carbons indirectly.
  • Validate with HRMS or X-ray crystallography (if crystalline). For example, HRMS analysis of a related compound confirmed [M+H]+ at 290.1763 (calc. 290.1751) .

Advanced: What role does this compound play in photoredox or nickel-catalyzed reactions?

Methodological Answer:
In photoredox/nickel dual catalysis, the boronic ester acts as a radical acceptor. For example, under blue LED irradiation, the compound participates in single-electron transmetalation with nickel complexes, enabling C–C bond formation in benzylic alcohol derivatives . In nickel-catalyzed reductive alkylation, it couples with alkyl halides (e.g., ethyl 4-bromobutanoate) via a proposed Ni(I/III) cycle, achieving >90% yield under optimized conditions .

Advanced: How does the methoxyethoxy substituent influence reactivity in aqueous vs. anhydrous conditions?

Methodological Answer:
The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, dioxane) but may hydrolyze under acidic or aqueous conditions. Stability studies show:

  • Anhydrous Systems : The group remains intact during cross-coupling (e.g., Suzuki reactions at pH 7–9) .
  • Aqueous Media : Hydrolysis risk necessitates buffered conditions (pH 5–7) and short reaction times (<12 hours).
    Comparative TGA data for analogous compounds indicate decomposition onset at ~180°C, suggesting thermal stability in most catalytic systems .

Advanced: What are the applications of this compound in multistep synthesis of bioactive molecules?

Methodological Answer:
The boronic ester is a key intermediate in synthesizing:

  • Antimalarial Quinolones : Used in Stille couplings to introduce aryl-ether motifs (e.g., 95% yield in a fluorophenoxy-substituted quinolone synthesis) .
  • Anticancer Agents : Serves as a handle for late-stage functionalization via Miyaura borylation .
  • Polymer Chemistry : Enables controlled radical polymerization (e.g., in RAFT agents) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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